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Compound of Interest

Compound Name: 2-Bromo-3'-nitroacetophenone

Cat. No.: B051979 Get Quote

A detailed examination of the spectroscopic characteristics of 2-Bromo-3'-nitroacetophenone
and its ortho- and para-substituted isomers reveals distinct spectral fingerprints crucial for their

identification and differentiation in research and drug development. This guide provides a

comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental

protocols and data visualizations.

The positional isomerism of the nitro group on the acetophenone ring significantly influences

the electronic environment of the molecule, leading to observable shifts in spectroscopic data.

Understanding these differences is paramount for researchers in fields such as medicinal

chemistry, where precise structural elucidation is fundamental. This guide aims to provide an

objective comparison to aid in the unequivocal identification of these compounds.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Bromo-2'-nitroacetophenone, 2-Bromo-3'-nitroacetophenone, and 2-Bromo-4'-

nitroacetophenone.
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Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

2-Bromo-2'-

nitroacetophenon

e

8.21 dd 8.1, 1.2 Ar-H

7.79 td 7.5, 1.3 Ar-H

7.68 ddd 8.1, 7.5, 1.6 Ar-H

7.50 dd 7.5, 1.6 Ar-H

4.30 s - -CH₂Br

2-Bromo-3'-

nitroacetophenon

e

Data not

available in

literature

2-Bromo-4'-

nitroacetophenon

e

8.35 d 8.8
Ar-H (ortho to

NO₂)

8.15 d 8.8
Ar-H (ortho to

C=O)

4.45 s - -CH₂Br

¹³C NMR Spectral Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Chemical Shift (δ) ppm Assignment

2-Bromo-2'-

nitroacetophenone[1]
194.3 C=O

145.4 Ar-C

134.9 Ar-C

134.8 Ar-CH

131.3 Ar-CH

129.1 Ar-CH

124.5 Ar-CH

33.9 -CH₂Br

2-Bromo-3'-nitroacetophenone Data not available in literature

2-Bromo-4'-nitroacetophenone Data not available in literature

Mass Spectrometry Data
Compound Molecular Ion (M⁺) m/z

Key Fragmentation Peaks
m/z

2-Bromo-2'-nitroacetophenone 243/245 ( isotopic pattern) 164, 136, 120, 92, 76

2-Bromo-3'-

nitroacetophenone[2]
243/245 ( isotopic pattern) 164, 136, 120, 92, 76

2-Bromo-4'-nitroacetophenone 243/245 ( isotopic pattern) 184, 166, 136, 120, 92

UV-Vis Spectroscopic Data
Compound λmax (nm) Solvent

2-Bromo-2'-nitroacetophenone Data not available in literature

2-Bromo-3'-nitroacetophenone Data not available in literature

2-Bromo-4'-nitroacetophenone ~260 Ethanol
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the solid compound was dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were

recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The samples

were introduced via a direct insertion probe. The ionization energy was set to 70 eV. The

characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) was

observed for the molecular ion peak.

Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium

bromide (KBr) pellets. A small amount of the sample was ground with KBr and pressed into a

thin pellet. The spectra were recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra were obtained using a double-beam spectrophotometer. Solutions of the

compounds were prepared in ethanol at a concentration of approximately 10⁻⁵ M. The spectra

were recorded in the wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path

length.

Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of the 2-Bromo-3'-nitroacetophenone
isomers is depicted below.
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General workflow for spectroscopic analysis.

Potential Signaling Pathway Involvement
While specific signaling pathway involvement for 2-Bromo-3'-nitroacetophenone and its

isomers is not extensively documented, derivatives of nitroacetophenone have shown

biological activities, including potential as anticancer and antimicrobial agents.[3][4] One study

indicated that 2-Bromo-4'-nitroacetophenone can inactivate the enzyme cytochrome P-450c, a

key enzyme in drug metabolism and steroidogenesis. This suggests a potential interaction with

metabolic pathways. The general mechanism of action for many nitroaromatic compounds

involves their reduction to reactive nitroso and hydroxylamino derivatives, which can then

interact with cellular macromolecules.

The diagram below illustrates a hypothetical signaling pathway that could be influenced by

these compounds, leading to cellular responses.
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Hypothetical signaling pathway interaction.

Further research is necessary to elucidate the specific molecular targets and signaling

pathways modulated by each isomer of 2-Bromo-nitroacetophenone. The spectroscopic data

and methodologies presented in this guide provide a foundational framework for such

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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